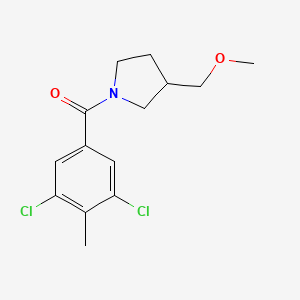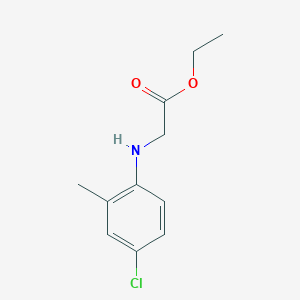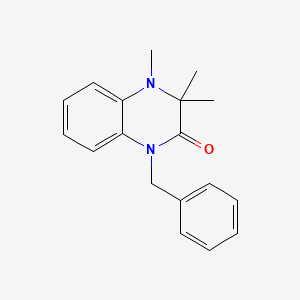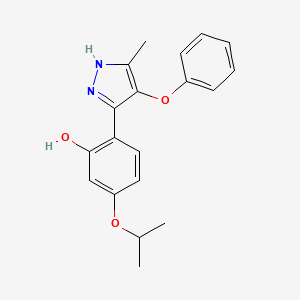
1-(3,5-dichloro-4-methylbenzoyl)-3-(methoxymethyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrrolidine derivatives often involves complex reactions that yield highly functionalized molecules. For instance, the synthesis of certain nootropic agents, which share structural similarities with our compound of interest, demonstrates the intricate steps involved in creating complex pyrrolidine-based molecules. These processes may include ring-opening followed by ring closure reactions, as well as the application of specific reactants to introduce desired functional groups or to create specific molecular scaffolds useful in further chemical transformations (Amato et al., 1990).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives reveals significant insights into their chemical behavior. X-ray crystallography and theoretical molecular orbital calculations provide a detailed understanding of the conformation and stability of these molecules. For instance, certain nootropic agents within the pyrrolidine class exhibit specific conformational features, such as envelope conformations and intramolecular hydrogen bonding, which are crucial for their biological activity and chemical reactivity (Amato et al., 1990).
Chemical Reactions and Properties
Pyrrolidine derivatives undergo various chemical reactions, highlighting their versatility as synthetic intermediates. These reactions include cycloadditions, electrophilic substitutions, and nucleophilic additions, allowing for the introduction of diverse functional groups and the synthesis of complex molecular architectures. For example, the domino 1,3-dipolar cycloaddition and elimination starting from specific pyrrolidine precursors demonstrate the compound's reactivity towards forming highly functionalized isoxazoles (Ruano et al., 2005).
Propiedades
IUPAC Name |
(3,5-dichloro-4-methylphenyl)-[3-(methoxymethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO2/c1-9-12(15)5-11(6-13(9)16)14(18)17-4-3-10(7-17)8-19-2/h5-6,10H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATVCOUFUJGJCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(=O)N2CCC(C2)COC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichloro-4-methylbenzoyl)-3-(methoxymethyl)pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(6-ethylpyrimidin-4-yl)amino]-3-piperidin-1-ylpropan-2-ol](/img/structure/B5623184.png)
![2,5-dichloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5623205.png)

![4-methyl-1-[(1-{4-oxo-4-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]butyl}-1H-tetrazol-5-yl)methyl]piperidine](/img/structure/B5623210.png)
![N-{[5-(methoxymethyl)-2-furyl]methyl}-1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine](/img/structure/B5623224.png)



![5-(1H-imidazol-1-ylmethyl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-furamide](/img/structure/B5623244.png)
![3-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B5623247.png)
![4-(4-methoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5623263.png)
![1-(2-phenylethyl)-3-(2-pyrimidinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B5623268.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B5623273.png)